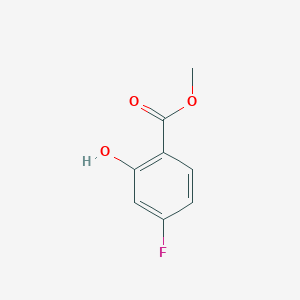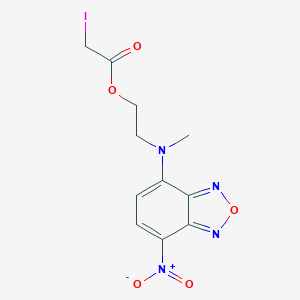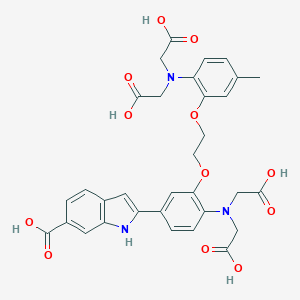
2-Chloro-5-fluoro-3-nitropyridine
概要
説明
2-Chloro-5-fluoro-3-nitropyridine is a halogenated nitropyridine compound that is of interest in the field of medicinal chemistry. While the provided papers do not directly discuss 2-Chloro-5-fluoro-3-nitropyridine, they do provide insights into similar halogenated pyridines and their properties, which can be valuable for understanding the chemical behavior and potential applications of 2-Chloro-5-fluoro-3-nitropyridine.
Synthesis Analysis
The synthesis of halogenated pyridines, such as the ones described in the papers, often involves halogen dance reactions, as well as other methods like substitution, oxidation, nitration, and ammoniation . For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine is achieved using halogen dance reactions, which could be a relevant method for synthesizing 2-Chloro-5-fluoro-3-nitropyridine .
Molecular Structure Analysis
X-ray analysis, along with IR, NMR, and electronic spectroscopy, are common techniques used to determine the solid-state structure of halogenated nitropyridines . These methods can provide detailed information about the geometric parameters and the molecular conformation of such compounds. Theoretical calculations, such as density functional theory (DFT), are also employed to predict the optimized molecular structures and vibrational wavenumbers .
Chemical Reactions Analysis
The reactivity of halogenated nitropyridines can be investigated through their molecular electrostatic potential maps (MEP), which predict reactive sites, and through studies of their HOMO-LUMO energies and global descriptors . These analyses help in understanding the electron donor-acceptor interactions and the potential for various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitropyridines include their absorption and fluorescence spectra, which can be influenced by the solvent used . Theoretical studies provide insights into the electronic properties, thermodynamic properties, and non-linear optical (NLO) behavior of these compounds . For instance, the hyperpolarizability values indicate the potential of these compounds as NLO materials, which could also be relevant for 2-Chloro-5-fluoro-3-nitropyridine.
科学的研究の応用
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : 2-Chloro-5-fluoro-3-nitropyridine is used as a starting material for the synthesis of some herbicides and insecticides .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Well-Defined Derivatives
- Field : Organic Chemistry
- Application : 2-Fluoro-5-nitropyridine has been synthesized and its properties compared with 2,4-dinitro-fluorobenzene. The highly reactive compound was used to prepare well-defined derivatives from alcohols, anilines, and amino acids .
- Method : The compound was obtained from 2-amino-5-nitropyridine in 20-30% yield by diazotation in 60% hydrofluoric acid .
- Results : From 2-Fluoro-5-nitropyridine and o-toluidine, glycine ethyl ester or phenylalanine, the corresponding N-substituted 2-amino-5-nitropyridines were obtained .
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : 2-Chloro-5-fluoro-3-nitropyridine is used as a starting material for the synthesis of some herbicides and insecticides .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Well-Defined Derivatives
- Field : Organic Chemistry
- Application : 2-Fluoro-5-nitropyridine has been synthesized and its properties compared with 2,4-dinitro-fluorobenzene. The highly reactive compound was used to prepare well-defined derivatives from alcohols, anilines, and amino acids .
- Method : The compound was obtained from 2-amino-5-nitropyridine in 20-30% yield by diazotation in 60% hydrofluoric acid .
- Results : From 2-Fluoro-5-nitropyridine and o-toluidine, glycine ethyl ester or phenylalanine, the corresponding N-substituted 2-amino-5-nitropyridines were obtained .
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : 2-Chloro-5-fluoro-3-nitropyridine is used as a starting material for the synthesis of some herbicides and insecticides .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not provided in the source .
-
Preparation of Well-Defined Derivatives
- Field : Organic Chemistry
- Application : 2-Fluoro-5-nitropyridine has been synthesized and its properties compared with 2,4-dinitro-fluorobenzene. The highly reactive compound was used to prepare well-defined derivatives from alcohols, anilines, and amino acids .
- Method : The compound was obtained from 2-amino-5-nitropyridine in 20-30% yield by diazotation in 60% hydrofluoric acid .
- Results : From 2-Fluoro-5-nitropyridine and o-toluidine, glycine ethyl ester or phenylalanine, the corresponding N-substituted 2-amino-5-nitropyridines were obtained .
Safety And Hazards
将来の方向性
Fluoropyridines, including 2-Chloro-5-fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . These compounds present a special interest as potential imaging agents for various biological applications .
特性
IUPAC Name |
2-chloro-5-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVZGNAZMPSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444645 | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-3-nitropyridine | |
CAS RN |
136888-21-6 | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-fluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)
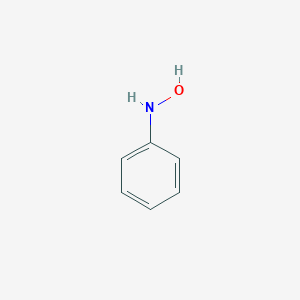
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
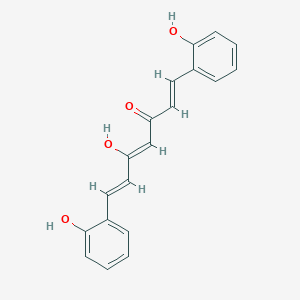
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
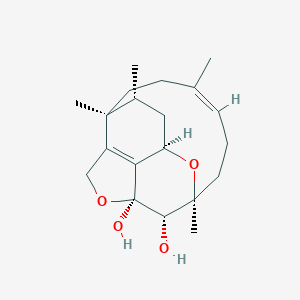
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
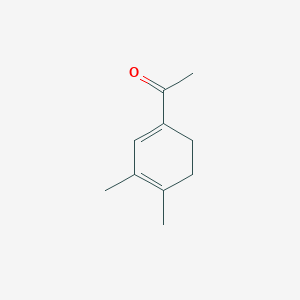
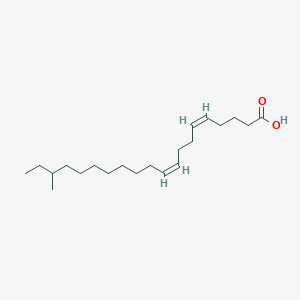
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
